Synthesis Yield: 5-(Bromomethyl)undecane vs. Generic Bromination Routes
A specific synthetic route for 5-(Bromomethyl)undecane from its precursor alcohol (2-butyl-1-octanol) has been documented with a high yield of approximately 87% [1]. This contrasts with more generic radical bromination methods for linear alkanes, which can yield complex mixtures of mono- and di-brominated isomers due to the multiple, similarly reactive C-H bonds available for abstraction. The defined and high-yielding synthesis route is a key advantage for procurement, as it indicates a well-characterized and scalable process.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~87% |
| Comparator Or Baseline | Typical yields for radical bromination of linear alkanes are variable and often lower due to formation of isomeric mixtures and polybrominated side products. |
| Quantified Difference | A defined, high-yield synthetic route (~87%) is available, compared to non-specific radical pathways. |
| Conditions | Synthesis from 2-butyl-1-octanol via a bromination procedure (He et al., J. Am. Chem. Soc., 2011). |
Why This Matters
A documented, high-yield synthetic route de-risks scale-up and provides confidence in sourcing material with consistent quality and cost-effectiveness.
- [1] ChemSrc. (2025). 5-(溴甲基)十一烷 (CAS 85531-02-8) Synthesis Route with ~87% yield, citing He, F., Wang, W., Chen, W., Xu, T., Darling, S. B., Strzalka, J., Liu, Y., & Yu, L. (2011). Journal of the American Chemical Society, 133(10), 3284-3287. View Source
